tert-Butyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate
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Overview
Description
tert-Butyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate: is an organic compound with the molecular formula C13H14BrF3O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a trifluoromethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromo-3-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products:
Substitution Products: Various substituted phenoxyacetic acid derivatives.
Oxidation Products: Carboxylic acids or ketones depending on the reaction conditions.
Reduction Products: Alcohols or alkanes.
Hydrolysis Products: 4-bromo-3-(trifluoromethyl)phenol and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its potential use in drug development and medicinal chemistry.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the bromine atom can participate in halogen bonding and other interactions. These properties make the compound a valuable building block in the design of bioactive molecules .
Comparison with Similar Compounds
tert-Butyl bromoacetate: A related compound used in similar synthetic applications.
4-(Trifluoromethyl)benzyl bromide: Another compound with a trifluoromethyl group and bromine atom, used in organic synthesis.
Uniqueness:
- The combination of the tert-butyl ester, bromine, and trifluoromethyl groups in tert-Butyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate provides unique reactivity and properties.
- The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it advantageous in drug design.
- The bromine atom allows for further functionalization through substitution reactions, enhancing the versatility of the compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-8-4-5-10(14)9(6-8)13(15,16)17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCNBPUUSAJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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